1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one
Description
1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one is a synthetic small molecule featuring a piperidine core substituted with a 5-chloropyrimidin-2-yl group and a methylamino linkage.
Properties
IUPAC Name |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-14(26-17-6-4-3-5-7-17)18(25)24-10-8-16(9-11-24)23(2)19-21-12-15(20)13-22-19/h3-7,12-14,16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRRNWMMTLUPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.
Mode of Action
The compound acts as an agonist to GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.
Cellular Effects
In terms of cellular effects, 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one may influence cell function by interacting with GPR119. This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClFN4O2 |
| Molecular Weight | 378.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | SQOLKAUYFZGTFP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. It is hypothesized that the compound may act as an antagonist or agonist at certain G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that are crucial for cellular responses.
Potential Targets:
- GPR119 Receptors : Agonism at these receptors has been linked to enhanced glucose-dependent insulin release, making it a candidate for diabetes treatment .
- Muscarinic Receptors : The compound may selectively antagonize muscarinic receptor subtypes, which are involved in various neurological functions .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Antidiabetic Effects : As a GPR119 agonist, it promotes insulin secretion and incretin release, showing promise in managing type 2 diabetes .
- Neuropharmacological Effects : The modulation of muscarinic receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease .
- Anticancer Potential : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation, warranting further investigation into this compound's efficacy against various cancer types.
Comparative Studies
Comparative analyses with similar compounds reveal unique aspects of this compound:
| Compound | Biological Activity |
|---|---|
| 1-{4-[5-Chloro-pyrimidin-2-yl(methyl)amino]piperidin-1-y} | GPR119 agonist; potential antidiabetic effects |
| 5-Chloro-4-[((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)] | Anticancer properties |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
Study 1: GPR119 Agonism in Rodent Models
A study demonstrated that administration of the compound resulted in significant increases in GLP-1 levels and improved glucose tolerance in diabetic rodent models. This suggests its potential utility as a therapeutic agent for type 2 diabetes management .
Study 2: Muscarinic Receptor Interaction
Another research effort explored the interaction of this compound with muscarinic receptors, indicating that it could modulate cognitive functions and potentially serve as a treatment for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several pharmacologically active molecules, including:
(a) Vandetanib Derivatives ()
Vandetanib analogs synthesized in incorporate nitroimidazole groups and quinazoline scaffolds. For example:
- 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone: Molecular Weight: 570.1668 g/mol (vs. ~415 g/mol for the target compound, estimated from its formula). Biological Relevance: Designed for targeted cancer therapy, contrasting with the target compound’s unconfirmed therapeutic niche .
(b) Pyrimidine-Based Piperidine Derivatives ()
- 1-[4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidin-1-yl]-2,2-dimethyl-propan-1-one :
(c) Acetylcholinesterase Inhibitors ()
- 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a): Docking Score: -18.59 (superior to donepezil’s -17.257). Key Contrast: Pyrrolidin-2-one core and benzyl groups replace the phenoxypropan-1-one motif, highlighting structural versatility for neurological targets .
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
